アプラタスタット
概要
説明
アプラタスタットは、腫瘍壊死因子-α変換酵素(TACE)とマトリックスメタロプロテアーゼ(MMP)の阻害剤として知られる低分子化合物です。 関節リウマチなどの炎症性疾患の治療における潜在的な治療用途について調査されています .
2. 製法
合成経路と反応条件: アプラタスタットは、チオモルホリンスルホンアミドヒドロキシル化構造の形成を含む複数段階のプロセスによって合成できます。主なステップには次のものがあります。
- チオモルホリン環の形成。
- スルホンアミド基の導入。
- ヒドロキシル化部分の付加。
工業生産方法: アプラタスタットの工業生産には、高収率と純度を確保するために反応条件を最適化することが含まれます。 これには、目的の生成物を得るために、温度、pH、反応時間を制御することが含まれます .
反応の種類:
酸化: アプラタスタットは、特にヒドロキシル化部分で酸化反応を起こす可能性があります。
還元: この化合物は、特定の条件下で還元されて官能基を修飾することができます。
置換: アプラタスタットは、特にスルホンアミド基を含む置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロアルカンやスルホニルクロリドなどの試薬が一般的に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってスルホキシドやスルホンが生成される場合があり、還元によってアミンが生成される可能性があります .
4. 科学研究の応用
化学: TACEとMMPの阻害を研究するためのツール化合物として使用されます。
生物学: 腫瘍壊死因子-αとマトリックスメタロプロテアーゼを含む細胞プロセスへの影響について調査されています。
医学: 特に関節リウマチなどの炎症性疾患に対する治療薬として検討されています。
科学的研究の応用
Chemistry: Used as a tool compound to study the inhibition of TACE and MMPs.
Biology: Investigated for its effects on cellular processes involving tumor necrosis factor-α and matrix metalloproteinases.
Medicine: Explored as a therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis.
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for cancer
作用機序
アプラタスタットは、TACEとMMPの活性を阻害することによって効果を発揮します。これらの酵素は、腫瘍壊死因子-αの放出と細胞外マトリックス成分の分解に重要な役割を果たします。これらの酵素を阻害することにより、アプラタスタットは炎症と組織損傷を軽減することができます。 分子標的は、アプラタスタットが結合して触媒活性を阻害するTACEとMMPの活性部位です .
類似化合物:
TMI-1: TACEとMMPのもう1つの阻害剤であり、アプラタスタットと構造的に似ています。
DPC 333: ブリストル・マイヤーズ スクイブが開発した化合物で、TACEとMMPに対して同様の阻害効果があります。
INCB7839: インサイトコーポレーションが開発した阻害剤で、TACEとMMPも標的としています.
アプラタスタットの独自性: アプラタスタットは、TACEとMMPの両方を二重に阻害する作用を持つため、強力な抗炎症剤です。 非小細胞肺がんにおける放射線療法抵抗性を克服する能力は、その潜在的な治療用途をさらに強調しています .
生化学分析
Biochemical Properties
Apratastat plays a significant role in biochemical reactions by inhibiting the activity of ADAM17 and MMPs . These enzymes are involved in various biological processes, including inflammation and tissue remodeling . The inhibition of these enzymes by Apratastat can alter these processes, leading to potential therapeutic effects .
Cellular Effects
Apratastat influences cell function by inhibiting the activity of ADAM17 and MMPs . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . For example, ADAM17 is known to shed membrane-bound proteins, affecting signaling pathways .
Molecular Mechanism
Apratastat exerts its effects at the molecular level by binding to and inhibiting the activity of ADAM17 and MMPs . This inhibition can lead to changes in gene expression and cellular signaling, as these enzymes play a role in the shedding of membrane-bound proteins .
Metabolic Pathways
Apratastat is involved in the metabolic pathways related to the activity of ADAM17 and MMPs . By inhibiting these enzymes, Apratastat could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its role as an inhibitor of ADAM17 and MMPs , it’s likely that it interacts with these enzymes in various cellular compartments.
Subcellular Localization
Given its role as an inhibitor of ADAM17 and MMPs , it’s likely that it localizes to the areas where these enzymes are active.
準備方法
Synthetic Routes and Reaction Conditions: Apratastat can be synthesized through a multi-step process involving the formation of a thiomorpholine sulfonamide hydroxymate structure. The key steps include:
- Formation of the thiomorpholine ring.
- Introduction of the sulfonamide group.
- Addition of the hydroxymate moiety.
Industrial Production Methods: Industrial production of Apratastat involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product .
Types of Reactions:
Oxidation: Apratastat can undergo oxidation reactions, particularly at the hydroxymate moiety.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Apratastat can participate in substitution reactions, especially involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
類似化合物との比較
TMI-1: Another inhibitor of TACE and MMPs, structurally similar to Apratastat.
DPC 333: A compound developed by Bristol-Myers Squibb with similar inhibitory effects on TACE and MMPs.
INCB7839: An inhibitor developed by Incyte Corporation, also targeting TACE and MMPs.
Uniqueness of Apratastat: Apratastat is unique due to its dual inhibitory action on both TACE and MMPs, making it a potent anti-inflammatory agent. Its ability to overcome radiotherapy resistance in non-small cell lung cancer further highlights its potential therapeutic applications .
特性
IUPAC Name |
(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDNGWEBZTACC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870312 | |
Record name | Apratastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287405-51-0 | |
Record name | Apratastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apratastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apratastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRATASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Apratastat and its downstream effects?
A: Apratastat functions as a potent, reversible, dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs) [, , ]. By inhibiting TACE, Apratastat prevents the shedding of tumor necrosis factor-alpha (TNF-α) from the cell surface, thus reducing its availability to exert pro-inflammatory effects [, ]. MMPs are also involved in inflammatory processes and tissue remodeling, so their inhibition by Apratastat further contributes to its anti-inflammatory activity [, ].
Q2: How effective is Apratastat in inhibiting TNF-α release in different experimental settings?
A: Research has shown that Apratastat effectively inhibits TNF-α release in various experimental models. In vitro studies demonstrated a population mean IC50 of 144 ng/mL, while ex vivo studies showed an IC50 of 81.7 ng/mL []. Notably, in an endotoxin-challenged study involving healthy subjects, a mechanism-based pharmacodynamic population model revealed an IC50 of 126 ng/mL for Apratastat in inhibiting TNF-α release [].
Q3: What is the significance of ADAM17 inhibition in the context of COVID-19, and how does Apratastat contribute to this?
A: Recent studies suggest a potential role for ADAM17 inhibition in mitigating severe COVID-19 symptoms [, ]. SARS-CoV-2, the virus responsible for COVID-19, utilizes angiotensin-converting enzyme 2 (ACE2) as its receptor for cell entry. Activation of ADAM17 by coronaviruses leads to increased shedding of ACE2 from the cell surface, exacerbating inflammatory responses [, ]. Apratastat, being an ADAM17 inhibitor, has shown promise in preclinical mouse models mimicking COVID-19 lung damage. Administration of Apratastat significantly improved lung histology, reduced leukocyte infiltration, and lowered the neutrophil-to-lymphocyte ratio, suggesting its potential as a therapeutic strategy for preventing severe COVID-19 progression [, ].
Q4: What were the outcomes of clinical trials investigating Apratastat for rheumatoid arthritis treatment?
A: Despite promising preclinical data showing potent TNF-α inhibition by Apratastat, phase II clinical trials evaluating its efficacy in treating rheumatoid arthritis yielded disappointing results. Wyeth Research, the company developing Apratastat (also known as TMI-005), discontinued further development due to a lack of efficacy observed in these trials [].
Q5: What are the limitations of using Apratastat as a therapeutic agent?
A: While Apratastat exhibits potent inhibitory activity against TACE and MMPs, its broad-spectrum nature may present challenges []. This lack of selectivity could potentially lead to off-target effects and hinder its clinical application. Additionally, the discontinuation of Apratastat development due to lack of efficacy in rheumatoid arthritis trials highlights the complexities of translating in vitro and preclinical findings to successful clinical outcomes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。